3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-
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Overview
Description
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides . These methods utilize easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often relies on scalable and efficient synthetic routes. The metal-mediated cyclopropanation domino reaction of chain enynes is a popular strategy due to its scalability and substrate scope . This method relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in neurological and neurodegenerative diseases . These compounds can also inhibit dopamine D3 receptors, which helps in overcoming alcohol and drug addictions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-azabicyclo[3.1.0]hexane derivatives include:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
What sets 3-azabicyclo[3.1.0]hexane derivatives apart is their unique bicyclic structure, which imparts specific biological activities and makes them valuable in drug design . Their ability to act on various biological targets and their potential use in treating neurological and neurodegenerative diseases further highlight their uniqueness .
Properties
CAS No. |
909397-12-2 |
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Molecular Formula |
C13H14F3N |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H14F3N/c1-17-7-11-6-12(11,8-17)9-2-4-10(5-3-9)13(14,15)16/h2-5,11H,6-8H2,1H3 |
InChI Key |
YUWBVKCAVVHGFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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